Hexadecyl 7-methyloctanoate

描述

Hexadecyl 7-methyloctanoate, also known as cetearyl isononanoate, is an ester derived from the reaction between hexadecanol (cetyl alcohol) and 7-methyloctanoic acid. This compound is commonly used in the cosmetic and pharmaceutical industries due to its emollient properties, which help to soften and smooth the skin.

准备方法

Synthetic Routes and Reaction Conditions: Hexadecyl 7-methyloctanoate is synthesized through an esterification reaction between hexadecanol and 7-methyloctanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the removal of water, which is a byproduct of the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the desired temperature, and the water produced during the reaction is continuously removed to drive the reaction to completion. The final product is then purified through distillation or other separation techniques to obtain the pure ester.

化学反应分析

Types of Reactions: Hexadecyl 7-methyloctanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexadecanol and 7-methyloctanoic acid.

Oxidation: The ester can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of various oxidation products.

Reduction: Reduction reactions can occur, although they are less common for esters. These reactions typically involve the reduction of the ester bond to form alcohols.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed:

Hydrolysis: Hexadecanol and 7-methyloctanoic acid.

Oxidation: Various oxidation products depending on the specific conditions and reagents used.

Reduction: Alcohols derived from the reduction of the ester bond.

科学研究应用

Hexadecyl 7-methyloctanoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: It is used as a model compound for studying esterification and hydrolysis reactions. It also serves as a reference material in analytical chemistry for the calibration of instruments.

Biology: The compound is used in the formulation of various biological assays and experiments, particularly those involving lipid metabolism and enzymatic reactions.

Medicine: this compound is used in the formulation of topical medications and creams due to its emollient properties. It helps to enhance the absorption of active pharmaceutical ingredients through the skin.

Industry: The compound is widely used in the cosmetic industry as an ingredient in lotions, creams, and other personal care products. Its emollient properties help to improve the texture and feel of these products.

作用机制

Hexadecyl 7-methyloctanoate exerts its effects primarily through its emollient properties. When applied to the skin, it forms a protective barrier that helps to retain moisture and prevent water loss. This barrier function is achieved through the interaction of the ester with the lipid bilayer of the skin, enhancing its hydrophobic properties and reducing transepidermal water loss.

The molecular targets and pathways involved in its mechanism of action include the lipid bilayer of the stratum corneum, where it integrates and enhances the barrier function of the skin. This integration helps to improve skin hydration and overall skin health.

相似化合物的比较

Hexadecyl 7-methyloctanoate can be compared with other similar compounds, such as:

Cetyl palmitate: An ester derived from cetyl alcohol and palmitic acid, commonly used in cosmetics for its emollient properties.

Isopropyl myristate: An ester of isopropyl alcohol and myristic acid, used as a skin conditioning agent and emollient in various personal care products.

Octyl stearate: An ester of octanol and stearic acid, used in cosmetics for its moisturizing and skin conditioning properties.

Uniqueness: this compound is unique due to its specific combination of hexadecanol and 7-methyloctanoic acid, which provides a balance of hydrophobic and hydrophilic properties. This balance makes it particularly effective as an emollient and skin conditioning agent, offering superior moisturizing effects compared to some other esters.

生物活性

Hexadecyl 7-methyloctanoate, also known as cetearyl isononanoate or hexadecyl isononanoate, is an ester derived from fatty acids that has garnered attention for its biological activities. This article explores the compound's biological activity, including its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

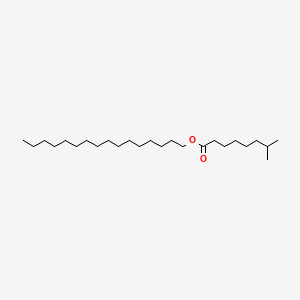

This compound is a long-chain fatty acid ester with the following structural formula:

This compound is characterized by its hydrophobic properties, making it suitable for various applications in cosmetics and pharmaceuticals.

Biological Activity

1. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. In a study assessing the impact of various fatty acids on inflammation, it was found that this compound can modulate the production of pro-inflammatory cytokines in immune cells. Specifically, it downregulated the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent in conditions such as arthritis and other inflammatory diseases .

2. Skin Barrier Function

This compound has been shown to enhance skin barrier function. In vitro studies demonstrated that this compound improved the integrity of stratum corneum models, leading to increased hydration and reduced transepidermal water loss (TEWL). Its emollient properties make it a valuable ingredient in skincare formulations aimed at treating dry skin conditions .

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties. A study evaluated the antimicrobial efficacy of various fatty acid esters against common skin pathogens, revealing that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. This suggests its potential utility in formulations designed to prevent infections or promote wound healing .

Case Studies

Case Study 1: Efficacy in Dermatitis Treatment

In a clinical trial involving patients with atopic dermatitis, topical formulations containing this compound were applied over a period of four weeks. Results indicated significant improvements in skin hydration and reductions in erythema and pruritus compared to placebo treatments. The study concluded that this compound could be beneficial in managing symptoms associated with atopic dermatitis .

Case Study 2: Cosmetic Applications

A formulation study explored the incorporation of this compound into moisturizing creams. Participants reported enhanced skin feel and improved moisture retention after using products containing this ester compared to those without it. The findings support its role as an effective emollient in cosmetic products aimed at improving skin texture and hydration levels .

Table 1: Biological Activities of this compound

| Biological Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Downregulation of TNF-α | |

| Skin barrier enhancement | Reduced TEWL | |

| Antimicrobial | Inhibition of S. aureus |

Table 2: Clinical Findings from Case Studies

属性

IUPAC Name |

hexadecyl 7-methyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27-25(26)22-19-17-18-21-24(2)3/h24H,4-23H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMXXYHTOMKOAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801005170 | |

| Record name | Hexadecyl 7-methyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84878-33-1 | |

| Record name | Hexadecyl 7-methyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。